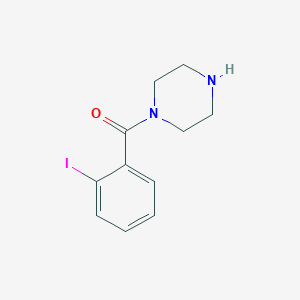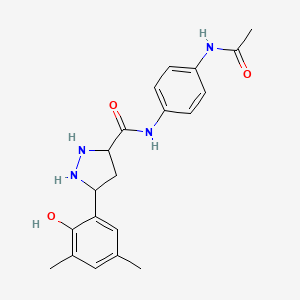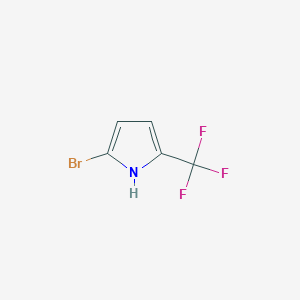![molecular formula C17H18N2O3 B12112125 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide CAS No. 302549-94-6](/img/structure/B12112125.png)
2-{[(4-Ethylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, which is substituted with an ethylphenoxy group and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide typically involves a multi-step process:
Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.
Amidation: The final step involves the reaction of 4-ethylphenoxyacetyl chloride with 2-aminobenzamide in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, where nucleophiles like amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenoxy functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance biological activity and selectivity towards specific targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-Methylphenoxy)acetyl]amino}benzamide
- 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide
- 2-{[(4-Fluorophenoxy)acetyl]amino}benzamide
Uniqueness
Compared to similar compounds, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is unique due to the presence of the ethyl group, which can influence its hydrophobicity and steric interactions. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological interactions, and potential therapeutic applications.
Propriétés
| 302549-94-6 | |
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-7-9-13(10-8-12)22-11-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |
Clé InChI |
VNQQFIDMIPHKLM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)

![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)


![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)


![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
